2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine
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Overview
Description
2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a chemical compound that features a pyridine ring substituted with a chlorine atom, a pyrrolidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with a pyrrolidine derivative under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrrolidine ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the pyrrolidine ring.
Scientific Research Applications
2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The pyrrolidine ring can contribute to the compound’s binding affinity to various enzymes and receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical properties and enhances its biological activity. The trifluoromethyl group also contributes to its distinct chemical and physical properties, making it a valuable compound in various applications .
Properties
Molecular Formula |
C10H10ClF3N2 |
---|---|
Molecular Weight |
250.65 g/mol |
IUPAC Name |
2-chloro-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10ClF3N2/c11-9-6(7-2-1-5-15-7)3-4-8(16-9)10(12,13)14/h3-4,7,15H,1-2,5H2/t7-/m0/s1 |
InChI Key |
MPXLNUIBDABFQX-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Canonical SMILES |
C1CC(NC1)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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